molecular formula C19H14N4O3S B2457313 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 361479-60-9

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2457313
CAS No.: 361479-60-9
M. Wt: 378.41
InChI Key: LJCVHHWLWWUBSO-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In

Scientific Research Applications

VEGFR-2 Inhibition for Cancer Therapy

One area of research involves substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds, including aminothiazole-based analogues, have been shown to exhibit excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in cancer models, suggesting their potential in treating lung and colon carcinomas (Borzilleri et al., 2006).

Synthesis of Novel Heterocyclic Systems

Research has also focused on the synthesis of novel heterocyclic systems derived from similar compounds for potential therapeutic applications. For instance, new benzodifuranyl derivatives have been synthesized for evaluation as anti-inflammatory and analgesic agents, showing significant COX-2 inhibitory activity, which could contribute to the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Electrochromic Materials

Another study explored pyridyl substituted benzamides for their aggregation-enhanced emission and multi-stimuli-responsive properties, indicating their potential in developing advanced materials for optical and electronic applications (Srivastava et al., 2017).

Antimicrobial and Cytotoxic Activities

Additionally, various benzamide derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For example, novel cyclic systems incorporating thiadiazole[3,4-c]pyridine and their copper(II) complexes have shown significant cytotoxicity against human cancer cell lines, offering insights into the design of new anticancer agents (Adhami et al., 2014).

Insecticidal Agents

Research into the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against agricultural pests highlights the potential of these compounds in developing new pesticides (Fadda et al., 2017).

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c24-16-6-7-17(25)23(16)14-5-1-3-12(9-14)18(26)22-19-21-15(11-27-19)13-4-2-8-20-10-13/h1-5,8-11H,6-7H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCVHHWLWWUBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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